8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core substituted with a chloro group, a methyl group, and a 4-methylphenyl group, along with a carbonyl chloride functional group.
Mechanism of Action
Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .
In terms of their biochemical activity, quinolines have been found to have a wide range of biological activities, including antifungal, antibacterial, antimalarial, and anti-inflammatory effects . The exact mechanism of action can vary depending on the specific quinoline compound and its molecular structure.
The pharmacokinetics of quinoline compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on their specific chemical structure. Factors that can influence the pharmacokinetics include the compound’s lipophilicity, its ability to cross cell membranes, and its susceptibility to metabolic enzymes .
The action environment, or the conditions under which the compound exerts its effects, can also influence its efficacy and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Additionally, this compound has been shown to inhibit certain proteases, such as serine proteases, by forming covalent bonds with the active site residues. This inhibition can alter the proteolytic activity of these enzymes, affecting various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses .
In non-cancerous cells, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in cellular energy production and metabolic flux . These effects highlight the compound’s potential as a tool for studying cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzyme active sites, leading to enzyme inhibition or activation. For instance, the compound can form covalent bonds with serine residues in the active sites of serine proteases, resulting in enzyme inhibition .
Another mechanism involves the binding of this compound to DNA, leading to changes in gene expression. This binding can interfere with transcription factors and other DNA-binding proteins, altering the transcriptional activity of specific genes . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of degradation products . Long-term exposure to this compound in cell culture studies has shown that its effects on cellular function can persist, with some cells exhibiting altered metabolic and signaling pathways even after the compound is removed .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the formation of reactive intermediates and oxidative stress . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins, such as albumin, can influence the compound’s distribution by binding to it and affecting its bioavailability . These interactions play a crucial role in determining the localization and accumulation of this compound within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications, such as phosphorylation, can also affect the compound’s targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Carbonyl Chloride Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Electrophilic Aromatic Substitution: The quinoline core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) can facilitate these reactions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Functionalized Quinoline Derivatives: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Shares the quinoline core with a chloro substituent but lacks the additional methyl and carbonyl chloride groups.
3-Methylquinoline: Contains a methyl group on the quinoline core but lacks the chloro and carbonyl chloride groups.
2-Phenylquinoline: Features a phenyl group on the quinoline core but lacks the chloro, methyl, and carbonyl chloride groups.
Uniqueness
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is unique due to its combination of substituents, which confer specific chemical reactivity and potential biological activity. The presence of the carbonyl chloride group makes it particularly reactive and versatile for further chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-8-12(9-7-10)16-11(2)15(18(20)22)13-4-3-5-14(19)17(13)21-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXUBVAKFPHICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169772 | |
Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-00-0 | |
Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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